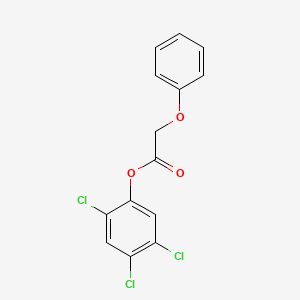
2,4,5-Trichlorophenyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenyl phenoxyacetate is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of phenoxyacetic acid and is characterized by the presence of three chlorine atoms attached to the phenyl ring. This compound is often studied for its herbicidal properties and its role in the synthesis of other chemical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorophenyl phenoxyacetate typically involves the reaction of 2,4,5-trichlorophenol with phenoxyacetic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the ester linkage. Common reagents used in this synthesis include chloroacetic acid and a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Temperature control and the use of catalysts can also play a significant role in enhancing the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichlorophenyl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenoxyacetates.
Scientific Research Applications
2,4,5-Trichlorophenyl phenoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and herbicides.
Biology: The compound is studied for its effects on plant growth and development, particularly its herbicidal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: It is used in the production of herbicides and other agrochemicals, contributing to pest control and crop management.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl phenoxyacetate involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound disrupts normal cellular processes by binding to auxin receptors, triggering a cascade of events that result in the overproduction of ethylene and abscisic acid, leading to plant senescence and death.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
4-Chlorophenoxyacetic acid: A less chlorinated derivative with similar applications but lower toxicity.
2-Methyl-4-chlorophenoxyacetic acid: Used as a herbicide and plant growth regulator.
Uniqueness: 2,4,5-Trichlorophenyl phenoxyacetate is unique due to its high chlorination, which enhances its herbicidal potency but also increases its toxicity. This makes it more effective in certain applications but also raises environmental and health concerns.
Properties
CAS No. |
17859-53-9 |
|---|---|
Molecular Formula |
C14H9Cl3O3 |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C14H9Cl3O3/c15-10-6-12(17)13(7-11(10)16)20-14(18)8-19-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
JNTRIYGIZHNYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



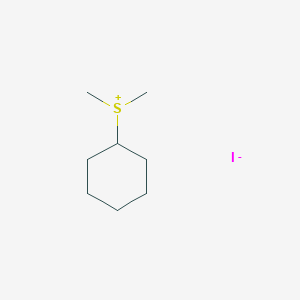
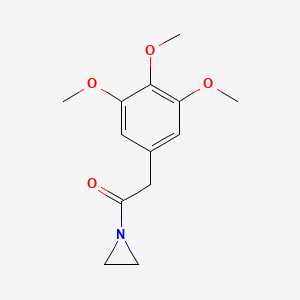

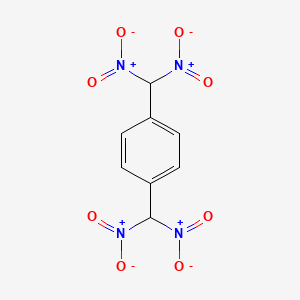
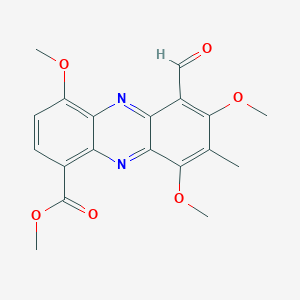

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
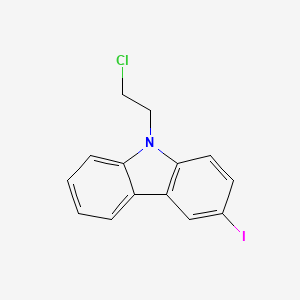
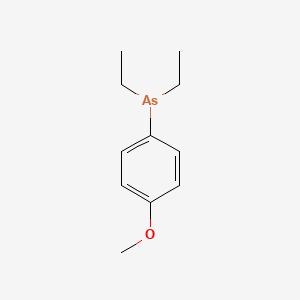

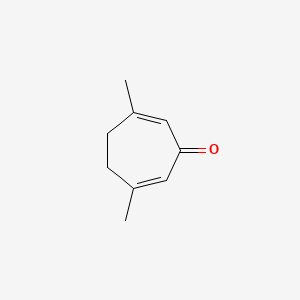
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
